molecular formula C23H22Br2N2O3 B2933951 1-(3,6-Dibromo-carbazol-9-yl)-3-(2,4-dimethoxy-phenylamino)-propan-2-ol CAS No. 312636-23-0

1-(3,6-Dibromo-carbazol-9-yl)-3-(2,4-dimethoxy-phenylamino)-propan-2-ol

Cat. No.: B2933951
CAS No.: 312636-23-0
M. Wt: 534.248
InChI Key: ZPAZLWLHKYMVKG-UHFFFAOYSA-N
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Description

1-(3,6-Dibromo-carbazol-9-yl)-3-(2,4-dimethoxy-phenylamino)-propan-2-ol is a complex organic compound characterized by its bromo-substituted carbazole core and dimethoxy-phenylamino side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-Dibromo-carbazol-9-yl)-3-(2,4-dimethoxy-phenylamino)-propan-2-ol typically involves multiple steps, starting with the bromination of carbazole to introduce bromo groups at the 3 and 6 positions

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where various nucleophiles can replace the bromo groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carbonyl compounds, hydroxyl groups, and carboxylic acids.

  • Reduction: Formation of hydroxylamines and amines.

  • Substitution: Formation of azides, amides, and other substituted derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: It serves as a probe in biological studies, helping researchers understand cellular processes and interactions.

  • Industry: Utilized in the production of advanced materials, including organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism by which 1-(3,6-Dibromo-carbazol-9-yl)-3-(2,4-dimethoxy-phenylamino)-propan-2-ol exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • 1-(3,6-Dibromo-carbazol-9-yl)-3-(3,4-dimethyl-phenylamino)-propan-2-ol

  • 1-(3,6-Dibromo-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol

Uniqueness: 1-(3,6-Dibromo-carbazol-9-yl)-3-(2,4-dimethoxy-phenylamino)-propan-2-ol stands out due to its specific dimethoxy-phenylamino group, which can influence its binding affinity and biological activity compared to similar compounds.

This compound's unique structure and properties make it a valuable tool in scientific research and potential applications in various fields. Its synthesis, reactions, and applications continue to be areas of active investigation, promising new discoveries and advancements.

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Properties

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-(2,4-dimethoxyanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Br2N2O3/c1-29-17-5-6-20(23(11-17)30-2)26-12-16(28)13-27-21-7-3-14(24)9-18(21)19-10-15(25)4-8-22(19)27/h3-11,16,26,28H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAZLWLHKYMVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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